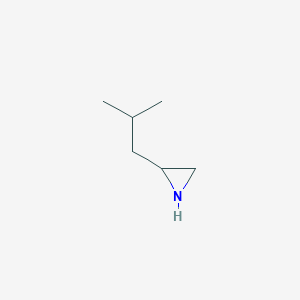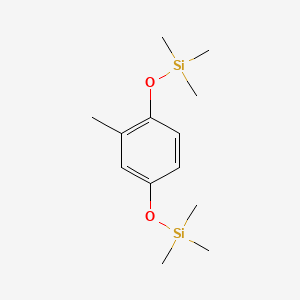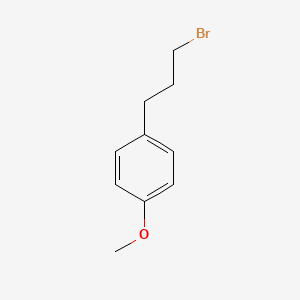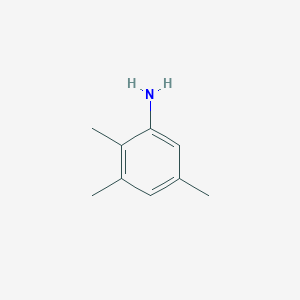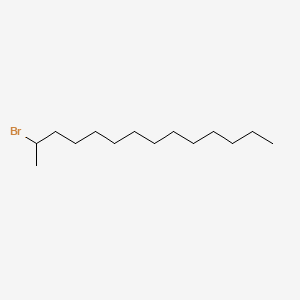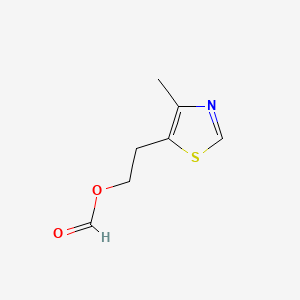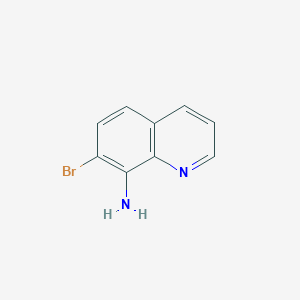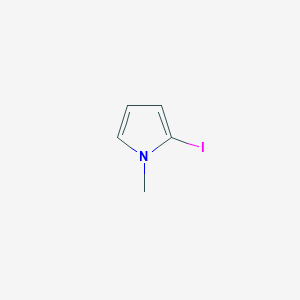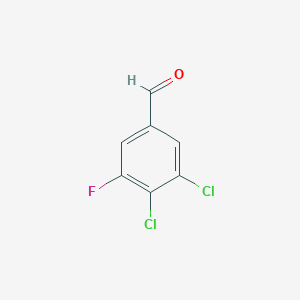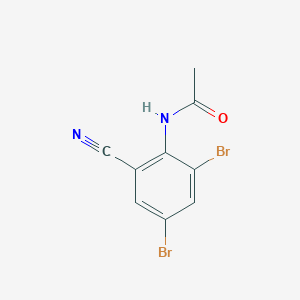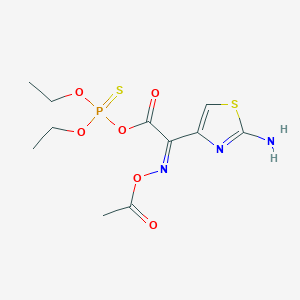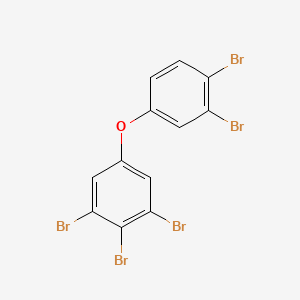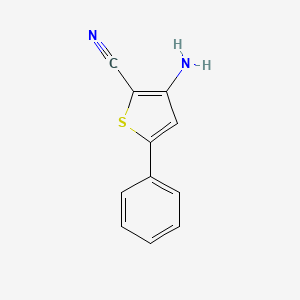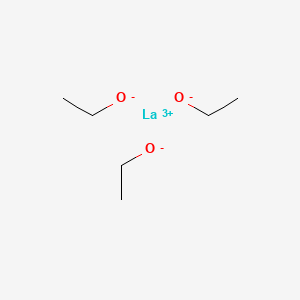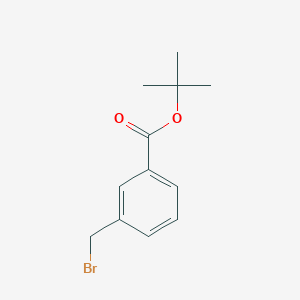
Tert-butyl 3-(bromomethyl)benzoate
Übersicht
Beschreibung
Tert-butyl 3-(bromomethyl)benzoate is a chemical compound with the CAS Number: 126062-63-3 . It has a molecular weight of 271.15 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-(bromomethyl)benzoate . The InChI code for this compound is 1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-(bromomethyl)benzoate has a melting point of 50-52°C . It is a powder and is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibiotics and Antimicrobials : This compound has been utilized in the synthesis of the antibiotic culpin. The process involves converting tert-butyl benzoates into derivatives with an alkyl group in a 1,4-relationship to another group, a method applied in the synthesis of antimicrobial agents (Sunasee & Clive, 2008).
Development of Water-Soluble Stable Free Radicals : Research has shown that tert-butyl 3-(bromomethyl)benzoate can be used to synthesize highly water-soluble nitroxides, which are important in the development of stable free radicals (Marx & Rassat, 2002).
Functional Material Synthesis : The compound is used in synthesizing functional materials like fluorescent dyes, conjugated polymers, and stable trityl radicals. It serves as a building block for the synthesis of benzo[1,2-d;4,5-d']bis[1,3]dithioles, crucial in material science (Kopp, Schiemann, & Fleck, 2020).
Chemical Synthesis and Catalysis : It's used in chemical synthesis, such as in the oxidative self-coupling of benzyl bromides, forming benzoic esters under specific conditions. This has implications in catalysis and organic synthesis (Saberi & Hashemi, 2018).
Organic Chemistry Reactions : The compound finds applications in various organic chemistry reactions, including nucleophilic substitutions and radical reactions. These processes are significant in the development of new chemical entities and understanding reaction mechanisms (Jasch, Höfling, & Heinrich, 2012).
Drug Discovery and Development : It is used in the discovery of novel drug molecules, such as in the synthesis of FXR antagonists, which are important in the development of new therapeutic agents (Song et al., 2015).
Photovoltaic Performance Improvement : In the field of renewable energy, it is used in the synthesis of organofullerenes, which are key components in improving photovoltaic performance of solar cells (Liu et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVVBSNKXPFYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561954 | |
| Record name | tert-Butyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(bromomethyl)benzoate | |
CAS RN |
126062-63-3 | |
| Record name | tert-Butyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

